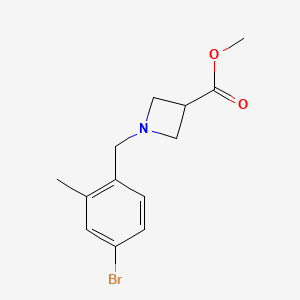
Methyl 1-(5-bromo-2-(trifluoromethyl)benzyl)azetidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(5-bromo-2-(trifluoromethyl)benzyl)azetidine-3-carboxylate is a synthetic organic compound that features a unique combination of functional groups, including a brominated benzyl group, a trifluoromethyl group, and an azetidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(5-bromo-2-(trifluoromethyl)benzyl)azetidine-3-carboxylate typically involves multiple steps, starting with the preparation of the brominated benzyl precursor. One common method involves the bromination of 2-(trifluoromethyl)benzyl alcohol using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The resulting 5-bromo-2-(trifluoromethyl)benzyl bromide is then reacted with azetidine-3-carboxylic acid methyl ester under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Methyl 1-(5-bromo-2-(trifluoromethyl)benzyl)azetidine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The azetidine ring can be oxidized to form azetidinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atom or to modify the azetidine ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted azetidine derivatives.
Oxidation: Formation of azetidinones or other oxidized products.
Reduction: Formation of dehalogenated or reduced azetidine derivatives.
科学研究应用
Methyl 1-(5-bromo-2-(trifluoromethyl)benzyl)azetidine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: As a potential scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders or infectious diseases.
Material Science: As a building block for the synthesis of novel polymers or materials with unique electronic or optical properties.
Chemical Biology: As a probe for studying biological processes involving azetidine-containing compounds or for labeling biomolecules.
作用机制
The mechanism of action of Methyl 1-(5-bromo-2-(trifluoromethyl)benzyl)azetidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The trifluoromethyl and bromine groups can enhance the compound’s binding affinity and selectivity for specific targets.
相似化合物的比较
Similar Compounds
- Methyl 1-(5-chloro-2-(trifluoromethyl)benzyl)azetidine-3-carboxylate
- Methyl 1-(5-fluoro-2-(trifluoromethyl)benzyl)azetidine-3-carboxylate
- Methyl 1-(5-iodo-2-(trifluoromethyl)benzyl)azetidine-3-carboxylate
Uniqueness
Methyl 1-(5-bromo-2-(trifluoromethyl)benzyl)azetidine-3-carboxylate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it distinct from its chloro, fluoro, and iodo analogs.
属性
IUPAC Name |
methyl 1-[[5-bromo-2-(trifluoromethyl)phenyl]methyl]azetidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrF3NO2/c1-20-12(19)9-6-18(7-9)5-8-4-10(14)2-3-11(8)13(15,16)17/h2-4,9H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHDCZHEVRJZLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)CC2=C(C=CC(=C2)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 1-[(4-bromophenyl)methyl]azetidine-3-carboxylate](/img/structure/B8171840.png)









